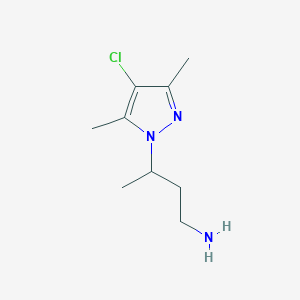![molecular formula C15H23NO4S2 B2491502 N-({1,4-ジオキサスピロ[4.5]デカン-2-イル}メチル)-5-エチルチオフェン-2-スルホンアミド CAS No. 1008623-95-7](/img/structure/B2491502.png)
N-({1,4-ジオキサスピロ[4.5]デカン-2-イル}メチル)-5-エチルチオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure
科学的研究の応用
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane core. This can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal . Finally, the sulfonamide group is introduced via a sulfonylation reaction using appropriate sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
化学反応の分析
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
作用機序
The mechanism by which N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-methylthiophene-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylfuran-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide is unique due to its combination of a spirocyclic core, a thiophene ring, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The spirocyclic structure provides rigidity and stability, the thiophene ring offers electronic properties, and the sulfonamide group enhances solubility and reactivity.
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-2-13-6-7-14(21-13)22(17,18)16-10-12-11-19-15(20-12)8-4-3-5-9-15/h6-7,12,16H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQCOBPBVRRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)



![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![2-Benzyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2491442.png)
